molecular formula C18H30N4O2S B402269 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 316357-81-0

8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B402269
CAS RN: 316357-81-0
M. Wt: 366.5g/mol
InChI Key: RANNRPCYFRQNRM-UHFFFAOYSA-N
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Description

8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit potent inhibitory activity against several enzymes, including xanthine oxidase, which is involved in the production of uric acid in the body. This makes it a potential candidate for the treatment of gout and other related conditions.

Mechanism of Action

The mechanism of action of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and uric acid. By inhibiting this enzyme, the production of uric acid is reduced, which can help to alleviate the symptoms of gout and other related conditions.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against xanthine oxidase, this compound has also been shown to exhibit antioxidant activity, which can help to protect against oxidative stress and related conditions. It has also been shown to exhibit anti-inflammatory activity, which can help to alleviate the symptoms of inflammation and related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is its potent inhibitory activity against xanthine oxidase, which makes it a potential candidate for the treatment of gout and related conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of more efficient synthesis methods that can improve the yield of the final product. Another potential direction is the study of its potential applications in other fields, such as biochemistry and pharmaceuticals. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione with butyl mercaptan under appropriate reaction conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent, with the yield of the final product being dependent on the reaction conditions used.

properties

IUPAC Name

8-butylsulfanyl-3-methyl-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-4-6-8-9-10-11-12-22-14-15(19-18(22)25-13-7-5-2)21(3)17(24)20-16(14)23/h4-13H2,1-3H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANNRPCYFRQNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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